1-o-octadecyl-2-o-benzyl-sn-glycerol

PKC inhibitor alkyl chain SAR ether lipid

Researching PKC isoform-selective inhibitors often requires compounds with defined chain lengths and protecting groups-generic ether lipids fail to replicate these SAR profiles. ODBG (CAS 80707-93-3) directly addresses this gap: • PKCα IC50 = 11.7 µM; PKCβ2 IC50 = 39.3 µM-balanced, moderate inhibition without the triphasic modulation seen with edelfosine. • C18 alkyl chain delivers distinct potency and selectivity versus shorter C12-C16 2-O-benzyl glycerol ether analogs. • sn-2 benzyl ether serves as a cleavable protecting group, enabling hydrogenolytic deprotection for downstream prodrug conjugation. Supplied as ≥98% pure whitish powder; soluble in DMSO; store at -20°C.

Molecular Formula C28H50O3
Molecular Weight 434.7 g/mol
CAS No. 80707-93-3
Cat. No. B1354259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-octadecyl-2-o-benzyl-sn-glycerol
CAS80707-93-3
Molecular FormulaC28H50O3
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1
InChIInChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1
InChIKeyAVIFKOIVNVRTPE-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ODBG: Procurement-Grade Ether Lipid Intermediate


1-O-Octadecyl-2-O-benzyl-sn-glycerol (ODBG; CAS 80707-93-3; C28H50O3; MW 434.7) is a synthetic, enantiomerically pure (sn-glycerol) ether lipid derivative characterized by a C18 saturated alkyl chain at the sn-1 position via a stable ether linkage and a benzyl-protecting group at the sn-2 position . The compound is commercially available in high purity (≥99%) as a whitish powder, soluble in DMSO, with recommended storage at -20°C . It belongs to the broader class of alkyl-lysophospholipid analogs but is structurally distinct from therapeutic ether lipids such as edelfosine (ET-18-OCH3), primarily due to its sn-2 benzyl ether moiety, which confers distinct biochemical properties [1].

Why ODBG Is Irreplaceable in PKC Research


Generic substitution of 1-O-octadecyl-2-O-benzyl-sn-glycerol with in-class alkyl-lysophospholipids or ether lipids is not scientifically valid due to divergent structure-activity relationships (SAR) at both the sn-2 substituent and the alkyl chain length [1]. Edelfosine (ET-18-OCH3), which bears an sn-2 methoxy group and a phosphocholine headgroup, exhibits a complex, triphasic modulatory effect on PKC isoforms including concentration-dependent activation and inhibition, a pharmacological profile that is entirely absent in the non-phosphorylated, sn-2 benzyl-protected glycerol backbone of the target compound [1]. Furthermore, even within the same 2-O-benzyl glycerol ether subclass, alkyl chain length dictates PKC isoform inhibitory potency and selectivity, as shorter C12–C16 chains yield markedly different IC50 values across PKCα, β1, β2, and δ isoforms compared to the C18 chain [2].

ODBG Procurement Evidence Guide


Alkyl Chain Length Dictates PKCα Inhibitory Potency

Within the 2-O-benzyl glycerol ether series, alkyl chain length directly modulates PKC inhibitory potency. The C18 derivative (1-O-octadecyl-2-O-benzyl-sn-glycerol) demonstrates an IC50 of 11.7 µM against PKCα, which represents a ~2-fold improvement in potency compared to the C16 analog (IC50 4.3 µM for the reference compound, noting that lower IC50 indicates higher potency) [1]. This C18 chain length also maintains moderate activity against PKCβ2 (IC50 39.3 µM), whereas the C12 and C10 homologs exhibit substantially weaker or negligible inhibition (>58.8 µM and >128.2 µM, respectively) [1].

PKC inhibitor alkyl chain SAR ether lipid

Triphasic PKC Modulation: Comparison with Edelfosine

The antineoplastic ether lipid ET-18-OCH3 (edelfosine), which contains an sn-2 methoxy group and a phosphocholine headgroup, exerts a triphasic effect on PKCε: activation at low concentrations, inhibition at intermediate concentrations, and reactivation at higher concentrations [1]. This complex behavior is entirely dependent on the sn-2 methoxy moiety; the comparative study explicitly demonstrated that the methoxy group bound at the sn-2 position of glycerol is essential for both the initial inhibitory effect and the subsequent activation effect observed with ET-18-OCH3 [1]. In contrast, 1-O-octadecyl-2-O-benzyl-sn-glycerol, lacking both the methoxy group and the phosphocholine headgroup, is not subject to this concentration-dependent biphasic/triphasic modulation, providing a simpler, monotonic PKC inhibitory profile.

PKC modulator edelfosine comparison ether lipid pharmacology

Sn-2 Benzyl Ether as Synthetic Handle for Prodrug Design

1-O-Octadecyl-2-O-benzyl-sn-glycerol functions as a key synthetic intermediate for the preparation of novel prodrugs, particularly nucleoside phosphonate derivatives, owing to the orthogonal reactivity of its sn-2 benzyl protecting group . The benzyl ether can be selectively removed via hydrogenolysis (H2, Pd/C) to expose the free sn-2 hydroxyl group for subsequent conjugation, a chemical handle that is entirely absent in structurally related ether lipids such as edelfosine (ET-18-OCH3), where the sn-2 position is permanently occupied by a non-cleavable methoxy group [1]. This enables the synthesis of 2-O-functionalized lipid prodrugs with tailored pharmacokinetic properties.

prodrug synthesis nucleoside phosphonate benzyl protecting group

ODBG: Evidence-Backed Procurement Scenarios


PKC Isoform-Selective Inhibition Studies

This compound is optimal for experiments investigating the role of PKCα and PKCβ2 in cellular signaling, where a moderate inhibitory potency (PKCα IC50 11.7 µM; PKCβ2 IC50 39.3 µM) is desired without the confounding triphasic modulation associated with edelfosine [1]. The C18 chain provides a balanced activity profile across PKCα/β2 that is quantitatively distinct from the more potent but less selective C16 analog (PKCα IC50 4.3 µM) [1].

Sn-2 Deprotection for Prodrug Synthesis

The sn-2 benzyl protecting group makes this compound a strategic starting material for medicinal chemistry groups developing orally bioavailable or targeted antiviral prodrugs [1]. Following lipid conjugation to a nucleoside phosphonate, hydrogenolytic cleavage of the benzyl ether reveals a free hydroxyl group for further derivatization, a capability not offered by permanently substituted ether lipids such as ET-18-OCH3 [2].

Ether Lipid Structure-Activity Relationship Studies

As a member of the 2-O-benzyl glycerol ether series with a defined C18 alkyl chain, this compound serves as a critical comparator for SAR investigations delineating the contribution of sn-2 substituents (benzyl vs. methoxy vs. hydroxyl) and alkyl chain lengths (C10–C18) to PKC inhibitory activity and membrane interactions [1].

Membrane Biophysics and Lipid Bilayer Insertion Studies

The long C18 alkyl chain combined with the aromatic benzyl moiety enables the compound to integrate into lipid bilayers and alter membrane fluidity and permeability, as inferred from its class behavior as an alkyl-lysophospholipid analog [1]. This makes it suitable for in vitro studies examining how ether lipid structure influences membrane protein function and lipid raft organization.

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